4-Phenylpiperidine-4-carbonitrile
Overview
Description
“4-Phenylpiperidine-4-carbonitrile” is a chemical compound that features a benzene ring bound to a piperidine ring . It has a molecular weight of 186.25 . This compound is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Molecular Structure Analysis
The molecular structure of “4-Phenylpiperidine-4-carbonitrile” is represented by the SMILES string 1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2
. The InChI key for this compound is DMCVVFIWYIKAEJ-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The chemical reactions involving “4-Phenylpiperidine-4-carbonitrile” are not explicitly mentioned in the retrieved papers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenylpiperidine-4-carbonitrile” include a molecular weight of 186.25 and a molecular formula of C12H14N2 .
Scientific Research Applications
Radiopharmaceuticals
- Field : Radiopharmaceuticals
- Application : 4-Phenylpiperidine-4-carbonitrile derivatives are used as σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates Ca2+ signaling and cell survival .
- Method : The compound is labeled with Fluorine-18, a radioactive isotope of fluorine, to create a radioligand . This radioligand is then used in in vitro radioligand competition binding assays .
- Results : The ligands exhibited low nanomolar affinity for σ1 receptors and extremely high subtype selectivity . Biodistribution studies in mice demonstrated high initial brain uptakes and high brain-to-blood ratios .
Drug Discovery
- Field : Drug Discovery
- Application : Piperidine derivatives, including 4-Phenylpiperidine-4-carbonitrile, are used in various therapeutic applications .
- Method : The piperidine nucleus is used as a building block in the synthesis of various drugs .
- Results : Compounds with a piperidine moiety show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-phenylpiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVFIWYIKAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193497 | |
Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine-4-carbonitrile | |
CAS RN |
40481-13-8 | |
Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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